2-(2-Chlorophenyl)-7-(3-hydroxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Description
2-(2-Chlorophenyl)-7-(3-hydroxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a triazolo[1,5-a]pyrimidine derivative characterized by a bicyclic core fused with a triazole ring. The compound features a 2-chlorophenyl group at position 2, a 3-hydroxyphenyl substituent at position 7, a methyl group at position 5, and a carboxamide moiety at position 6.
Properties
IUPAC Name |
2-(2-chlorophenyl)-7-(3-hydroxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN5O2/c1-10-15(17(21)27)16(11-5-4-6-12(26)9-11)25-19(22-10)23-18(24-25)13-7-2-3-8-14(13)20/h2-9,16,26H,1H3,(H2,21,27)(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVYCLOYGIIPYJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)C3=CC=CC=C3Cl)N1)C4=CC(=CC=C4)O)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with a similar [1,2,4]triazolo[1,5-a]pyrimidine scaffold have been shown to target microtubules in mammalian cells. These targets play a crucial role in cell division and intracellular transport.
Mode of Action
Similar compounds have been shown to interact with distinct binding sites within the microtubule structure, leading to different cellular responses.
Biological Activity
The compound 2-(2-Chlorophenyl)-7-(3-hydroxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide belongs to the class of triazolopyrimidines, which are recognized for their diverse biological activities. This article delves into the biological properties of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name is indicative of its complex structure, featuring a triazolo-pyrimidine core with specific substitutions that contribute to its biological activity. The molecular formula is , and it exhibits characteristics typical of heterocyclic compounds.
Biological Activity Overview
Research indicates that this compound exhibits significant antimicrobial and anticancer properties. Its mechanism of action primarily involves the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
- Inhibition of CDKs : The compound selectively inhibits CDK2/cyclin A2 complexes, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism is pivotal for its anticancer effects, as it disrupts the proliferation of malignant cells.
- Induction of Apoptosis : The compound has been shown to increase the expression ratio of pro-apoptotic protein Bax to anti-apoptotic protein Bcl-2, promoting apoptosis in various cancer cell lines. This effect is further confirmed by increased activity of caspases involved in the apoptotic cascade.
Research Findings and Case Studies
Several studies have investigated the biological activities of this compound:
Anticancer Activity
- A study demonstrated that treatment with this compound at concentrations as low as 10 μg/mL resulted in significant apoptosis in breast cancer cell lines (Luc-4T1). The upregulation of Bax and downregulation of Bcl-2 were notable findings, indicating a shift toward pro-apoptotic signaling pathways .
Antimicrobial Activity
- Preliminary screening against various bacterial strains revealed moderate inhibitory activity against metallo-β-lactamase (MBL)-producing bacteria. Inhibitory concentrations (IC50) were determined to be around 179 μM for certain derivatives related to this compound .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
Triazolo[1,5-a]pyrimidine derivatives exhibit diverse biological activities modulated by substituent variations. Below is a comparative analysis of structurally related compounds:
Key Observations :
Substituent Polarity and Solubility: The target compound’s 3-hydroxyphenyl and carboxamide groups may improve aqueous solubility compared to analogs with non-polar substituents (e.g., benzylthio in Ev10 or trifluoromethyl in Ev12) . Ethyl ester derivatives (Ev1, Ev12) exhibit lower polarity, reflected in higher melting points (e.g., 206°C in Ev1) due to crystalline packing .
Biological Activity Modulation :
- Antibacterial Activity : Benzylthio-substituted analogs (Ev10) show efficacy against Enterococcus faecium, suggesting that electron-withdrawing groups (e.g., chloro in the target) may enhance antimicrobial properties .
- Receptor Binding : The carboxamide group in the target compound is critical for hydrogen bonding, akin to CB2 agonists (Ev7) where cyclohexyl-carboxamide moieties enhance receptor affinity .
Structural Rigidity and π-π Interactions :
- Crystal studies (Ev13) reveal that chlorophenyl and benzylsulfanyl groups induce near-planar triazolo-pyrimidine cores, facilitating π-π stacking (centroid distances: 3.63–3.88 Å). This suggests the target compound’s 2-chlorophenyl group may stabilize solid-state interactions .
Table 2: Physical and Spectral Data Comparison
| Compound | Melting Point (°C) | IR (C=O stretch, cm⁻¹) | ¹H-NMR Key Signals (δ, ppm) | References |
|---|---|---|---|---|
| Target Compound | Not reported | ~1660–1680 (expected) | Expected: 2.41 (s, CH₃), 6.99–8.12 (ArH) | N/A |
| Ev1 | 206 | 1666 | 1.23 (t, OCH₂CH₃), 10.44 (s, OH) | [1] |
| Ev7 (Compound 38) | 157 | Not reported | 9.17 (br d, NH), 0.91 (t, CH₃) | [7] |
| Ev10 (Compound 1) | Not reported | Not reported | 7.33–7.24 (m, benzyl protons) | [10] |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
